N-(thiophen-2-ylmethyl)prop-2-yn-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
53175-36-3 |
|---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C8H9NS/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2 |
InChI Key |
FMPXGUCSWABEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC1=CC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for N Thiophen 2 Ylmethyl Prop 2 Yn 1 Amine and Its Analogues
Direct Synthesis Approaches
Direct synthesis focuses on forming the core structure of N-(thiophen-2-ylmethyl)prop-2-yn-1-amine by creating the crucial nitrogen-carbon bond between the thiophene-2-ylmethyl and the prop-2-yn-1-yl groups.
Alkylation Strategies Involving Thiophene (B33073) Derivatives and Propargylamines
A fundamental and straightforward approach to synthesizing this compound is through direct N-alkylation. This method involves the reaction of a thiophene-based amine with a propargyl halide. The most common pathway is the reaction of thiophen-2-ylmethanamine with propargyl bromide. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired secondary amine. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
Alternatively, a reverse strategy could be employed where propargylamine (B41283) acts as the nucleophile, reacting with a thiophene derivative containing a suitable leaving group, such as 2-(chloromethyl)thiophene.
Transition Metal-Catalyzed Coupling Reactions for Compound Formation
Transition metal catalysis offers powerful and efficient methods for constructing carbon-nitrogen bonds. The synthesis of propargylamines, including this compound, is frequently accomplished through a multicomponent reaction known as the A³ coupling (Aldehyde-Alkyne-Amine). rsc.orgsemanticscholar.orgresearchgate.netnih.gov This reaction is a cornerstone of propargylamine synthesis due to its high atom economy and procedural simplicity. researchgate.net
Copper is the most commonly used metal catalyst for this transformation, owing to its low cost and high reactivity. rsc.orgsemanticscholar.org However, other metals like silver, gold, and zinc have also been successfully employed. rsc.orgresearchgate.net The general mechanism involves the reaction between the aldehyde and the amine to form an iminium ion intermediate. Simultaneously, the terminal alkyne reacts with the metal catalyst (e.g., copper(I)) to form a metal acetylide. This nucleophilic acetylide then attacks the electrophilic iminium ion, yielding the final propargylamine product after workup. rsc.org
One-Pot Synthetic Protocols
One-pot procedures are highly valued in synthetic chemistry for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. The aforementioned A³ coupling is a prime example of a one-pot protocol for synthesizing propargylamine derivatives. rsc.orgacs.org
For the specific synthesis of this compound via this method, the reactants would be thiophene-2-carboxaldehyde, propargylamine, and a suitable hydrogen source for a reductive amination pathway, or thiophene-2-carboxaldehyde, an amine, and a terminal alkyne in the case of A³ coupling. wikipedia.org For instance, a one-pot, three-component synthesis using an aldehyde, an amine, and an alkyne can be catalyzed by a copper(I) complex, leading to excellent yields and high enantiomeric excesses for a wide range of substrates. acs.org Surface plasmon excitation of gold nanoparticles has also been shown to mediate this ternary coupling at room temperature, providing a rapid and selective route to propargylamines. rsc.org
Another innovative one-pot approach involves using dichloromethane (B109758) (DCM) not just as a solvent but also as a reactant. In a metal-free multicomponent reaction, DCM can provide the methylene (B1212753) bridge between the amine and the alkyne, offering a novel pathway to N-propargylamines. nih.gov
Synthesis of Substituted this compound Derivatives
The secondary amine functionality in this compound makes it an ideal substrate for further chemical modification, allowing for the synthesis of a wide array of more complex tertiary amines.
Preparation via Petasis Multicomponent Reactions
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples a secondary amine, a carbonyl compound (like an aldehyde), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction has been specifically utilized to generate derivatives of this compound.
The reaction proceeds by the condensation of the secondary amine, this compound, with an aldehyde. This forms a highly electrophilic iminium ion intermediate. The organoboronic acid then adds to this intermediate, with the organic group from the boron atom acting as the nucleophile, to create a new carbon-carbon bond and yield the final tertiary amine product. organic-chemistry.org The use of highly polar, protic solvents such as hexafluoroisopropanol (HFIP) has been shown to accelerate the reaction and improve yields. wikipedia.org
The Petasis reaction is known for its broad substrate scope, but also has certain limitations.
Scope:
Amines: Secondary amines, such as this compound, are excellent substrates for this reaction. organic-chemistry.orgorganic-chemistry.org
Aldehydes: A variety of aldehydes can be used. α-Hydroxy aldehydes are particularly effective and can lead to the formation of amino alcohol products with high diastereoselectivity. wikipedia.org Salicylaldehydes (2-hydroxybenzaldehydes) also react smoothly without the need for protecting the phenolic hydroxyl group. organic-chemistry.org
Boronic Acids: The reaction tolerates a wide range of boronic acids. This includes alkenyl, electron-rich, electron-neutral, and heteroaryl boronic acids. organic-chemistry.orgorganic-chemistry.org Thienyl, pyridyl, and furyl boronic acids are all viable substrates, allowing for the introduction of various heterocyclic moieties. wikipedia.org Boronic acids with both electron-donating and electron-withdrawing groups on an aryl ring can be used.
The following table summarizes the synthesis of various substituted derivatives using this compound in a Petasis reaction with 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol as the aldehyde component and various boronic acids.
| Amine Component | Aldehyde Component | Boronic Acid | Product | Yield (%) |
| This compound | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Furan-3-boronic acid | (1R,2R)-1-(Furan-3-yl)-1-(prop-2-yn-1-yl(thiophen-2-ylmethyl)amino)pent-4-en-2-ol | 82% |
| This compound | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 2-Thienylboronic acid | (1S,2R)-1-(Prop-2-yn-1-yl(thiophen-2-ylmethyl)amino)-1-(thiophen-2-yl)pent-4-en-2-ol | 80% |
| This compound | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 2-Bromophenyl boronic acid | (1R,2R)-1-(2-Bromophenyl)-1-(prop-2-yn-1-yl(thiophen-2-ylmethyl)amino)pent-4-en-2-ol | 74% |
| N-(thiophen-2-ylmethyl)but-2-yn-1-amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 2-Thienylboronic acid | (1S,2R)-1-(But-2-yn-1-yl(thiophen-2-ylmethyl)amino)-1-(thiophen-2-yl)pent-4-en-2-ol | 91% |
Limitations:
Boronic Acids: While the scope is broad, reactions involving electron-poor boronic acids can be sluggish and may require elevated temperatures, such as through microwave irradiation, to achieve satisfactory conversion. organic-chemistry.orgorganic-chemistry.org
Amines: Similarly, electron-poor aromatic amines often give unsatisfactory yields under standard conditions. organic-chemistry.org While this compound is a suitable substrate, the reactivity of other amines can vary. Primary amines and acyclic secondary amines can be less effective in certain catalytic systems. mdpi.com
Aldehydes: The reaction can fail with certain benzaldehyde (B42025) derivatives that lack an ortho-coordinating group, such as a hydroxyl function. mdpi.com
Diastereoselectivity and Regioselectivity Considerations
In the synthesis of propargylamines like this compound, particularly through multicomponent reactions such as the Mannich reaction, regioselectivity is a critical consideration. The Mannich reaction involves the aminoalkylation of an acidic proton located on a terminal alkyne. wikipedia.org For the synthesis of the target compound, the reaction would typically involve 2-thiophenemethylamine (B147629), formaldehyde, and acetylene (B1199291).
The regioselectivity in this context refers to the specific site of C-C bond formation. The reaction proceeds via the formation of an iminium ion from 2-thiophenemethylamine and formaldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the nucleophilic acetylide anion, formed by the deprotonation of acetylene. This specific sequence ensures that the aminomethyl group is attached to one of the sp-hybridized carbons of the former acetylene molecule, leading directly to the desired propargylamine structure. Alternative regiochemical outcomes are generally not observed in this specific reaction due to the defined roles of the electrophile and nucleophile.
Diastereoselectivity becomes a factor when chiral centers are present in the starting materials or are formed during the reaction. For the synthesis of the achiral this compound from achiral precursors, diastereoselectivity is not a concern. However, if substituted alkynes or chiral amines were used to create analogues, the formation of diastereomers would be possible. In such cases, asymmetric Mannich reactions employing chiral catalysts can be utilized to control the stereochemical outcome, favoring the formation of one diastereomer over another. wikipedia.org
Condensation Reactions Utilizing Precursors such as Propargyl Amine or 2-Thiophenemethylamine
One of the most direct and efficient methods for synthesizing propargylamines is the Mannich reaction, a three-component condensation reaction. oarjbp.com This methodology is highly versatile for creating a C-C bond by reacting an amine, an aldehyde (typically formaldehyde), and a compound with an active hydrogen, such as a terminal alkyne. nih.gov
To synthesize this compound, this reaction would involve the condensation of 2-thiophenemethylamine, formaldehyde, and acetylene gas. The reaction mechanism initiates with the formation of an electrophilic Eschenmoser-like salt or iminium ion from 2-thiophenemethylamine and formaldehyde. Subsequently, acetylene, which possesses an acidic C-H bond, is deprotonated by a base to form a nucleophilic acetylide. This acetylide then attacks the iminium ion, resulting in the formation of the target propargylamine. This one-pot synthesis is atom-economical and represents a convergent approach to the desired molecule.
An alternative, though less direct, condensation approach would involve the reaction of propargylamine with 2-thiophenecarboxaldehyde. This would proceed via the formation of an imine (a Schiff base), followed by a reduction step (reductive amination) to yield the final secondary amine product. This two-step process offers a different strategic approach, relying on the initial condensation between the amine and aldehyde functionalities.
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product |
| 2-Thiophenemethylamine | Formaldehyde | Acetylene | Mannich Reaction | This compound |
| 2-Thiophenecarboxaldehyde | Propargylamine | - | Imine Formation | N-(thiophen-2-ylmethylidene)prop-2-yn-1-amine |
| N-(thiophen-2-ylmethylidene)prop-2-yn-1-amine | Reducing Agent (e.g., NaBH4) | - | Reduction | This compound |
Derivatization from Related Propargylamide Intermediates
An alternative synthetic strategy to this compound involves the chemical reduction of a corresponding propargylamide intermediate. This two-step approach begins with the synthesis of N-(thiophen-2-ylmethyl)prop-2-ynamide. This amide can be prepared through a standard acylation reaction between 2-thiophenemethylamine and an activated propiolic acid derivative, such as propioloyl chloride. mdpi.com
The synthesis of related amide structures, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, has been successfully demonstrated, showcasing the feasibility of forming amide bonds with thiophene-containing amines. mdpi.com Once the propargylamide intermediate, N-(thiophen-2-ylmethyl)prop-2-ynamide, is isolated and purified, it can be converted to the target amine.
This conversion is achieved through a reduction reaction that specifically targets the amide carbonyl group. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are typically employed for this transformation. These reagents reduce the carbonyl group of the amide to a methylene group (CH₂) without affecting the carbon-carbon triple bond of the propargyl group. This method provides a reliable route to the desired secondary amine from a stable amide precursor.
| Precursor | Reagent | Reaction Type | Product |
| N-(thiophen-2-ylmethyl)prop-2-ynamide | Lithium Aluminum Hydride (LiAlH₄) | Amide Reduction | This compound |
| N-(thiophen-2-ylmethyl)prop-2-ynamide | Borane (BH₃) | Amide Reduction | This compound |
Formation of Propargylic Amine Hydrochloride Salts
Propargylamines, like many amine compounds, are basic and can exist as free bases or as salts. The free base form of this compound may be an oil or a low-melting solid and can be susceptible to oxidation or degradation over time. To enhance stability, improve handling characteristics, and increase solubility in polar solvents, the amine is often converted into a more stable salt form, most commonly the hydrochloride salt. researchgate.net
The formation of the hydrochloride salt is a straightforward acid-base reaction. The process typically involves dissolving the free base of this compound in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. A solution of hydrochloric acid (HCl), either as a gas or dissolved in a solvent like diethyl ether or isopropanol, is then added to the amine solution.
Chemical Reactivity and Transformation Pathways of N Thiophen 2 Ylmethyl Prop 2 Yn 1 Amine
Alkyne Functional Group Reactivity
The terminal alkyne in N-(thiophen-2-ylmethyl)prop-2-yn-1-amine is characterized by its sp-hybridized carbon atoms and the presence of two π-bonds, which makes it susceptible to a range of addition reactions. The acidity of the terminal proton also allows for the formation of metal acetylides, which are key intermediates in many of its transformations.
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance. The CuAAC reaction unites terminal alkynes, such as this compound, with azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. This transformation is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.
The mechanism of the CuAAC is understood to proceed through a catalytic cycle involving copper(I) acetylide intermediates. The reaction is initiated by the coordination of the copper(I) catalyst to the alkyne, which significantly increases the acidity of the terminal proton, facilitating the formation of a copper acetylide. This acetylide then reacts with the azide (B81097) in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.
| Alkyne Type | Relative Reactivity | Notes |
|---|---|---|
| Propiolamides | High | Electron-withdrawing group activates the alkyne. |
| Propargyl Ethers | High | Generally good substrates for CuAAC. |
| Propargylamines | Moderate to High | The reactivity can be influenced by the nature of the amine substituent. |
| Aromatic Alkynes | Moderate | Reactivity can be affected by electronic effects of the aromatic ring. |
| Aliphatic Alkynes | Moderate | Generally less reactive than electronically activated alkynes. |
A key feature of the CuAAC is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This is in stark contrast to the thermal cycloaddition, which produces a mixture of 1,4- and 1,5-isomers. nih.gov The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism.
Theoretical studies using Density Functional Theory (DFT) have elucidated the origins of this regioselectivity. nih.govrsc.orgresearchgate.net The coordination of the copper(I) to the alkyne leads to the formation of a copper acetylide, which then coordinates with the azide. The subsequent cyclization proceeds through a transition state where the terminal nitrogen of the azide attacks the internal carbon of the acetylide, leading to the formation of the 1,4-disubstituted product. nih.gov The alternative pathway leading to the 1,5-isomer is significantly higher in energy and is therefore not observed. This high degree of regiocontrol makes the CuAAC a highly predictable and reliable method for the synthesis of 1,4-disubstituted triazoles from alkynes like this compound.
The carboxylative cyclization of propargylamines, including this compound, with carbon dioxide is an atom-economical method for the synthesis of 2-oxazolidinones. These heterocyclic scaffolds are important structural motifs in many biologically active compounds. This transformation involves the fixation of CO2, a renewable and non-toxic C1 source.
Various catalytic systems have been developed to promote the carboxylative cyclization of propargylamines. These systems often employ transition metal catalysts, such as those based on gold, silver, or copper.
Gold Catalysis: Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to be effective catalysts for this transformation. researchgate.net These reactions can proceed under mild conditions, often at atmospheric pressure of CO2 and moderate temperatures. The choice of solvent can be crucial, with polar protic solvents like methanol (B129727) often favoring the reaction. researchgate.net
Silver Catalysis: Silver-based catalysts have also been successfully employed for the carboxylative cyclization of propargylamines. These systems can also operate under mild conditions to afford the corresponding 2-oxazolidinones in good yields.
Copper Catalysis: Copper catalysts, which are more abundant and less expensive than gold and silver, are also effective for this transformation. Copper-based systems can promote the reaction under various conditions, including the use of CO2 under pressure.
| Catalyst | Co-catalyst/Base | Solvent | Temperature (°C) | CO2 Pressure (atm) | General Yields |
|---|---|---|---|---|---|
| Au(I)-NHC | None | Methanol | 40-60 | 1 | Good to Excellent |
| Ag(I) salts | DBU | Various | Room Temp to 60 | 1 | Good to Excellent |
| Cu(I) complexes | Various bases | Various | 50-100 | 1-20 | Moderate to Good |
The mechanism of the carboxylative cyclization is believed to involve the initial formation of a carbamic acid intermediate from the reaction of the secondary amine of the propargylamine (B41283) with CO2. osti.gov This is often the rate-limiting step and can be influenced by the pressure of CO2. osti.gov The carbamic acid then undergoes an intramolecular nucleophilic attack on the alkyne, which is activated by the metal catalyst.
In the case of gold(I) catalysis, it is proposed that the reaction begins with the coordination of the gold(I) complex to the alkyne. acs.org The amine then reacts with CO2 to form a carbamate, which attacks the coordinated alkyne in an intramolecular fashion to form a five-membered ring intermediate. acs.org Subsequent protonolysis releases the 2-oxazolidinone (B127357) product and regenerates the active catalyst. acs.org The substrate itself, the propargylamine, can act as a proton shuttle in the final protonation step. acs.org The thiophene (B33073) moiety in this compound is expected to be well-tolerated in these catalytic cycles. Palladium-catalyzed cyclizations of related thiophene-substituted propargylamines to form quinolines have been reported, demonstrating the compatibility of the thiophene ring with transition metal catalysis. nih.gov
Carbocyclization Reactions
The propargyl and thiophene methyl moieties of this compound constitute a framework analogous to 1,6-enynes, making the molecule a suitable candidate for intramolecular cyclization reactions. These transformations are pivotal for constructing complex polycyclic molecular architectures from linear precursors.
Metal-Catalyzed Intramolecular Cyclizations
Transition metal catalysis provides a powerful tool for the intramolecular cyclization of molecules containing both alkyne and alkene (or arene) functionalities. rsc.org While direct studies on this compound are not extensively documented, the reactivity can be inferred from analogous N-propargyl amine systems, which undergo cycloisomerization and related annulation reactions. Catalysts based on gold, rhodium, copper, and silver are particularly effective in activating the alkyne moiety towards nucleophilic attack. nih.govbeilstein-journals.orgrsc.orgnih.govresearchgate.net
Gold catalysts, for instance, are known to activate alkynes, rendering them susceptible to intramolecular attack by a tethered nucleophile. rsc.orgrsc.orgnih.gov In the case of this compound, the thiophene ring could act as the nucleophile, leading to the formation of fused heterocyclic systems. Similarly, rhodium-catalyzed cycloisomerization of N-propargyl enamines has been shown to produce six-membered azacycles under mild conditions. nih.govamanote.com This suggests that if the amine were part of an enamine system, or if the thiophene ring itself participates, rhodium catalysis could be a viable pathway for cyclization. Copper-catalyzed intramolecular cyclizations of N-propargyl-adenine have also been developed to construct purine-fused tricyclic products, highlighting the utility of copper in such transformations. nih.gov
The general mechanism for these reactions often involves the coordination of the metal to the alkyne, which lowers the LUMO of the alkyne and facilitates intramolecular nucleophilic attack. The specific pathway and resulting product structure depend heavily on the choice of metal catalyst, ligands, and reaction conditions.
Interactive Table: Catalytic Systems for Intramolecular Cyclization of Propargyl Amines
| Catalyst System | Substrate Type | Product Type | Reference |
| [Rh(C2H2)2Cl]2/P(4-F-C6H4)3 | N-propargyl enamines | Six-membered azacycles | nih.gov |
| Gold(I) complexes | N-propargyl ynamides | Functionalized indeno[1,2-c]pyrroles | rsc.org |
| CuBr | N-propargyl-adenines | Purine-fused tricyclics | nih.gov |
| AgOTf | N-(prop-2-yn-1-yl)pyridine-2-amines | 3-methylimidazo[1,2-a]pyridines | researchgate.net |
| Gold(I)-NHC complexes | 2-alkynyl thioanisoles | 2-substituted benzo[b]thiophenes | rsc.org |
Stereochemical Outcomes
The stereochemical outcomes of metal-catalyzed carbocyclizations are a critical aspect, particularly when new stereogenic centers are formed. In the cyclization of 1,6-enynes and related systems, the stereochemistry of the product is often dictated by the geometry of the transition state during the key bond-forming step. rsc.org For substrates with existing chirality, diastereoselective cyclizations can be achieved. Furthermore, the use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to the formation of one enantiomer in excess.
Rhodium-catalyzed cyclization of N-allenyltryptamines, a related transformation, has been shown to proceed with high enantio- and diastereoselectivity to form spirocyclic indolenines. figshare.com This demonstrates that with the appropriate catalytic system, high levels of stereocontrol are achievable in the cyclization of complex amine derivatives. The specific stereochemical outcome would depend on the cyclization mode (e.g., exo vs. endo) and the coordination of the substrate to the metal center.
Amine Functional Group Reactivity
The secondary amine in this compound is a key reactive site, functioning as both a nucleophile and a base. Its reactions typically involve the lone pair of electrons on the nitrogen atom.
Nucleophilic Substitution Reactions
As a secondary amine, the nitrogen atom is nucleophilic and can readily participate in nucleophilic substitution reactions with alkyl halides, a process known as N-alkylation. researchgate.netnih.govresearchgate.net This reaction converts the secondary amine into a tertiary amine. The reaction generally proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity, or by direct reaction with a suitable electrophile. The synthesis of tertiary amines from secondary amines via N-alkylation is a fundamental transformation in organic chemistry. europa.eu However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction if the resulting tertiary amine reacts further. The N-alkylation of aminothiophenes, in particular, can be challenging and may require specific conditions, such as the use of caesium carbonate and tetrabutylammonium (B224687) iodide in DMF, to proceed under mild conditions. rsc.org
Formation of Schiff Bases
The reaction of amines with carbonyl compounds such as aldehydes and ketones is a classic condensation reaction. libretexts.orglibretexts.org Primary amines react with aldehydes and ketones to form imines, which are also known as Schiff bases. These reactions are typically acid-catalyzed and proceed via a carbinolamine intermediate, followed by dehydration. libretexts.org
Since this compound is a secondary amine, its reaction with an aldehyde or ketone does not yield a neutral Schiff base. Instead, the reaction typically stops at the formation of a positively charged iminium salt after dehydration of the carbinolamine intermediate. If the carbonyl compound has an α-proton, subsequent deprotonation can lead to the formation of an enamine.
Numerous Schiff bases have been synthesized from primary amines containing a thiophene moiety, demonstrating the utility of this reaction in creating complex ligands and biologically active molecules. mdpi.com For example, the condensation of thiophene-2-carbaldehyde (B41791) with various primary amines is a common method for preparing thiophene-containing Schiff bases.
Interactive Table: Examples of Schiff Bases from Thiophene-Containing Amines and Carbonyls
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
| 2-Thiophenemethylamine (B147629) | 4-Pyridinecarboxaldehyde (B46228) | (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine | mdpi.com |
| 2-Aminopyridine | Thiophene-2-carbaldehyde | Imidazo[1,2-a]pyridine derivative | researchgate.net |
| 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | Thiophene-2-carbaldehyde | (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine |
Thiophene Ring Reactivity
The thiophene ring is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution reactions. nih.gov The reactivity of thiophene towards electrophiles is significantly greater than that of benzene (B151609). For 2-substituted thiophenes like this compound, electrophilic attack preferentially occurs at the C5 position (the other α-position), as it is the most activated site and leads to the most stable cationic intermediate (Wheland intermediate). researchgate.net Attack at the C3 position is also possible but is generally less favored.
Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. nih.gov For instance, halogenation can be achieved using reagents like N-chlorosuccinimide. researchgate.net These reactions allow for the straightforward introduction of various functional groups onto the thiophene ring, further diversifying the chemical properties of the parent molecule.
Another important reaction is the metalation of the thiophene ring, typically using organolithium reagents. This deprotonation also occurs preferentially at the C5 position, generating a thienyllithium species. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new substituents onto the ring. lnu.edu.cn
Interactive Table: Common Electrophilic Substitution Reactions on Thiophene
| Reaction Type | Reagent(s) | Typical Product | Reference |
| Halogenation | N-Chlorosuccinimide (NCS) | 2-Chlorothiophene | researchgate.net |
| Nitration | HNO3 / Acetic Anhydride | 2-Nitrothiophene | nih.gov |
| Sulfonation | Concentrated H2SO4 | Thiophene-2-sulfonic acid | nih.gov |
| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., SnCl4) | 2-Acylthiophene | nih.gov |
Electrophilic Aromatic Substitution Reactions (Theoretical Aspects)
The thiophene ring is an electron-rich aromatic system, rendering it more susceptible to electrophilic aromatic substitution (EAS) than benzene. The sulfur atom, through the donation of its lone pair of electrons to the π-system, activates the ring towards electrophilic attack. Theoretical studies and experimental observations on various thiophene derivatives have established that electrophilic substitution preferentially occurs at the α-positions (C2 and C5) due to the greater stabilization of the corresponding cationic intermediate (the σ-complex).
Given that the C2 position is already substituted, electrophilic attack is predicted to occur predominantly at the C5 position. This is due to the strong directing effect of the C2-substituent and the inherent preference for α-substitution in thiophenes. Attack at the C3 or C4 positions would lead to less stable intermediates.
| Reaction Type | Electrophile | Predicted Major Product |
| Nitration | NO₂⁺ | N-((5-nitrothiophen-2-yl)methyl)prop-2-yn-1-amine |
| Halogenation | Br⁺, Cl⁺ | N-((5-bromothiophen-2-yl)methyl)prop-2-yn-1-amine |
| Sulfonation | SO₃ | 5-((prop-2-yn-1-ylamino)methyl)thiophene-2-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | 1-(5-((prop-2-yn-1-ylamino)methyl)thiophen-2-yl)ethan-1-one |
Oxidative Transformations (Theoretical Aspects)
The oxidative transformation of this compound can theoretically proceed through several pathways, involving the thiophene ring, the nitrogen atom, or the terminal alkyne.
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with oxidizing agents such as peroxy acids can lead to the formation of a thiophene-S-oxide, which is a reactive intermediate. These S-oxides can undergo further oxidation to the corresponding sulfone. The stability of the thiophene-S-oxide is influenced by the substituents on the ring. In some cases, the S-oxide can act as a diene in Diels-Alder reactions.
Another potential oxidative pathway for the thiophene ring involves oxidation of the carbon atoms, which can lead to the formation of hydroxythiophenes or thiolactones. Computational studies on the oxidation of thiophene by hydroxyl radicals suggest that addition to the carbon atoms adjacent to the sulfur is a kinetically favorable process.
Oxidation of the Amine and Alkyne Moieties: The secondary amine can be oxidized to the corresponding hydroxylamine (B1172632) or nitrone under specific conditions. The terminal alkyne can undergo oxidative coupling reactions, such as the Glaser coupling, in the presence of a suitable catalyst (e.g., copper salts) and an oxidant, leading to the formation of a diacetylene derivative.
The specific outcome of an oxidative transformation will be highly dependent on the nature of the oxidizing agent and the reaction conditions employed. A theoretical summary of potential oxidative transformations is provided below.
| Functional Group | Oxidizing Agent | Potential Product(s) |
| Thiophene (Sulfur) | Peroxy acids | Thiophene-S-oxide, Thiophene sulfone |
| Thiophene (Ring) | Hydroxyl radicals | Hydroxythiophene derivatives |
| Secondary Amine | Mild oxidizing agents | Hydroxylamine, Nitrone |
| Terminal Alkyne | Cu(I)/O₂ | 1,6-bis((thiophen-2-ylmethyl)amino)hexa-2,4-diyne |
Multicomponent Reaction Engagements beyond Petasis
The structural features of this compound, namely the presence of a primary amine (in its precursor, thiophen-2-ylmethanamine) and a terminal alkyne, make it a potentially valuable substrate for various multicomponent reactions (MCRs). While the Petasis reaction involving thiophen-2-ylmethanamine has been reported, the combined reactivity of the propargylamine moiety opens avenues for other MCRs. nih.gov
A³ Coupling (Aldehyde-Alkyne-Amine Coupling): The A³ coupling is a powerful MCR for the synthesis of propargylamines from an aldehyde, an alkyne, and an amine. wikipedia.orgrsc.org In the context of this compound, the molecule itself is a propargylamine. However, its constituent parts, thiophen-2-ylmethanamine and propargylamine, are key building blocks for such reactions. For instance, thiophen-2-ylmethanamine can participate as the amine component in an A³ coupling with an aldehyde and a different terminal alkyne to generate more complex propargylamines.
| Reaction | Components | Potential Product Type |
| A³ Coupling | Thiophen-2-ylmethanamine, Aldehyde, Terminal Alkyne | Substituted propargylamine |
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is another prominent MCR that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.org Propargylamines have been successfully employed as the amine component in Ugi reactions. researchgate.netnih.gov Therefore, it is conceivable that this compound could participate in a Ugi reaction to generate complex, polyfunctionalized molecules. The resulting Ugi adduct would contain both the thiophene and the propargyl moieties, offering further opportunities for post-Ugi transformations.
| Reaction | Components | Potential Product Type |
| Ugi-4CR | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-acylamino amide with thiophene and alkyne functionalities |
The engagement of this compound in these and other multicomponent reactions represents a promising, albeit largely unexplored, area for the synthesis of novel and structurally diverse chemical entities. The combination of the biologically relevant thiophene nucleus with the versatile propargylamine scaffold within a multicomponent reaction framework offers a powerful strategy for the rapid generation of molecular complexity.
Advanced Spectroscopic Characterization and Structural Elucidation of N Thiophen 2 Ylmethyl Prop 2 Yn 1 Amine and Its Adducts
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis4.3.1. High-Resolution Mass Spectrometry (HRMS)
Further research and publication of the synthesis and characterization of N-(thiophen-2-ylmethyl)prop-2-yn-1-amine are needed before a detailed spectroscopic analysis can be compiled.
LC-MSMS Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) is a powerful analytical technique indispensable for the separation, detection, and quantification of compounds in complex mixtures, as well as for structural elucidation. For this compound, LC-MSMS would provide critical information on its molecular weight, fragmentation patterns, and purity.
A hypothetical LC-MSMS method would first utilize a liquid chromatography system, likely a reversed-phase column (e.g., C18), to separate the target compound from impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
Upon entering the mass spectrometer, the molecule would be ionized, most commonly via electrospray ionization (ESI) in positive mode, to generate the protonated molecular ion [M+H]⁺. In the first mass analyzer (MS1), this parent ion would be isolated. Subsequently, in the collision cell, the isolated ion would undergo collision-induced dissociation (CID) with an inert gas (like argon or nitrogen), leading to characteristic fragment ions. These fragments are then analyzed in the second mass analyzer (MS2).
The predicted fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:
Loss of the propargyl group: Cleavage of the C-N bond could result in the formation of a stable thiophen-2-ylmethyl cation.
Formation of the tropylium-like ion: The thiophen-2-ylmethyl cation is a common and stable fragment observed in the mass spectra of many thiophene (B33073) derivatives.
Cleavage adjacent to the amine: Alpha-cleavage is a characteristic fragmentation pathway for amines, which would result in specific fragment ions.
These fragmentation patterns allow for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM), a scan mode where specific parent-to-daughter ion transitions are monitored. This approach is widely used for quantitative analysis in various fields, including pharmaceutical analysis and metabolomics. nih.govnih.govpnrjournal.com
Table 1: Predicted Key Mass Transitions for this compound in LC-MSMS (Positive ESI Mode)
| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Fragmentation |
| [C₈H₉NS+H]⁺ | [C₅H₅S]⁺ | Formation of the thiophen-2-ylmethyl cation |
| [C₈H₉NS+H]⁺ | [C₈H₈N]⁺ | Loss of the SH group from the thiophene ring |
| [C₈H₉NS+H]⁺ | [C₃H₄N]⁺ | Fragment corresponding to the propargylamine (B41283) moiety |
X-ray Diffraction (XRD) for Single Crystal Structural Determination
Although a crystal structure for this compound is not available in the referenced literature, analysis of closely related compounds, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, provides insight into the expected structural features. nih.gov For the title compound, a single crystal suitable for XRD would be grown, and upon analysis, would yield precise atomic coordinates.
The resulting data would confirm:
The planarity of the thiophene ring.
The specific bond distances and angles of the thiophene, methylene (B1212753), and propargyl groups, which can be compared to theoretical values from computational models. nih.gov
The conformation of the molecule, particularly the torsion angle between the thiophene ring and the prop-2-yn-1-amine side chain.
The presence of intermolecular hydrogen bonds involving the secondary amine (N-H donor) and potentially the alkyne's π-system or the sulfur atom of a neighboring molecule (acceptors), which dictate the supramolecular architecture. scirp.org
Table 2: Representative Crystallographic Data for a Related Thiophene Derivative
| Parameter | Value |
| Compound Name | N-(thiophen-2-ylmethyl)thiophene-2-carboxamide nih.gov |
| Chemical Formula | C₁₀H₉NOS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.9338 (4) |
| b (Å) | 5.0333 (2) |
| c (Å) | 19.1419 (7) |
| β (°) | 99.035 (2) |
| Volume (ų) | 1039.46 (7) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the thiophene ring, which is an aromatic heterocycle. The UV-Vis spectrum is expected to be dominated by electronic transitions within this part of the molecule.
The primary transitions observed for thiophene and its derivatives are π → π* transitions, which are typically strong in intensity (high molar absorptivity, ε). aip.orgaip.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. Less intense n → π* transitions, involving the excitation of a non-bonding electron from the sulfur atom to a π* antibonding orbital, may also be observed, although they are often obscured by the stronger π → π* bands. researchgate.net
The position of the maximum absorbance (λ_max) and the intensity of these bands can be influenced by the solvent polarity and the substituents on the thiophene ring. The prop-2-yn-1-amine substituent, being an auxochrome, is expected to cause a small shift in the λ_max compared to unsubstituted thiophene, likely a bathochromic (red) shift to a longer wavelength. Computational studies on related thiophene derivatives have been used to predict their UV-Vis spectra and understand the nature of their electronic transitions. nih.gov
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | Thiophene Ring | 230 - 260 | High |
| n → π | Sulfur lone pair | > 260 | Low |
Computational Chemistry Investigations of N Thiophen 2 Ylmethyl Prop 2 Yn 1 Amine
Theoretical Prediction of Spectroscopic Parameters
Predicted FT-IR Vibrational Frequencies
Theoretical vibrational analysis is a fundamental computational technique used to predict the infrared spectrum of a molecule. By calculating harmonic vibrational frequencies using methods such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), a predicted spectrum can be generated. researchgate.net These calculations help in the assignment of experimental FT-IR bands to specific molecular vibrations, such as stretching, bending, and torsional modes.
For thiophene (B33073) derivatives, characteristic vibrational modes are of particular interest. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The vibrations of the thiophene ring itself, including C-C and C-S stretching, are expected in the 1550-1300 cm⁻¹ range. iosrjournals.org The presence of the alkyne group in N-(thiophen-2-ylmethyl)prop-2-yn-1-amine would introduce a characteristic C≡C stretching vibration, typically weak in IR, around 2150-2100 cm⁻¹, and a terminal ≡C-H stretch above 3300 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in the 3500-3300 cm⁻¹ region.
A detailed interpretation of the spectra is often aided by Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a normal vibrational mode. This allows for unambiguous assignments of complex vibrational bands arising from the coupling of different motions.
Table 1: Representative Predicted vs. Experimental FT-IR Frequencies for Thiophene Derivatives Data presented is illustrative of typical findings for thiophene-containing structures as detailed in cited literature.
| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3365 | 3401 | |
| Aromatic C-H Stretch | 3076-3016 | 3059 | |
| Thiophene Ring C-C Stretch | 1526 | 1528 | iosrjournals.org |
| C-H In-plane Bend | 1447-1173 | 1425-1195 | |
| C-H Out-of-plane Bend | 910-858 | 910-858 | iosrjournals.org |
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. For molecules like this compound, with multiple reactive sites, theoretical studies can predict the most likely reaction pathways.
For instance, the propargylamine (B41283) moiety can undergo a variety of reactions, such as cyclization or addition reactions. Computational studies can model these processes, for example, a base-catalyzed intramolecular cyclization. mdpi.com By calculating the activation energies associated with different potential pathways, the most kinetically favorable route can be identified. nih.gov
The study of reaction mechanisms often employs DFT methods to optimize the geometries of transition states and intermediates. nih.gov The electronic nature of these transient species can be analyzed to understand the flow of electron density during the reaction. Such studies can differentiate between concerted and stepwise mechanisms or predict the stereochemical outcome of a reaction, providing insights that are often difficult to obtain through experimental means alone. nih.gov In one study on the cyclization of a related aminoacetylenic ketone, a plausible mechanism was proposed involving the addition of a water molecule, rearrangement to a 1,3-diketone, and subsequent ring closure and dehydration. mdpi.com
Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis is crucial for understanding the forces that dictate the crystal packing of a molecule like this compound. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.
The analysis generates several key outputs:
d_norm surfaces: These maps highlight regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii. researchgate.net
For thiophene derivatives, common interactions include H···H, C···H/H···C, and S···H/H···S contacts. researchgate.net The presence of the amine group in this compound would likely lead to N-H···X hydrogen bonding (where X could be a sulfur atom or the π-system of a neighboring ring), which would be visible as distinct sharp spikes on the 2D fingerprint plot.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Thiophene Derivative Data is based on findings for 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide to illustrate the typical output of this analysis. researchgate.net
| Interaction Type | Contribution (%) |
| H···H | 67.9 |
| C···H / H···C | 13.7 |
| O···H / H···O | 7.3 |
| S···H / H···S | 4.3 |
Role of N Thiophen 2 Ylmethyl Prop 2 Yn 1 Amine As a Versatile Building Block in Complex Chemical Synthesis
Precursor in Heterocyclic Compound Synthesis
The distinct functionalities within N-(thiophen-2-ylmethyl)prop-2-yn-1-amine make it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The strategic placement of the amine, the alkyne, and the thiophene (B33073) ring allows for intramolecular reactions that lead to the formation of new ring systems.
One notable application is in the base-catalyzed intramolecular cyclization to form pyrrol-3-ones. For instance, a derivative of this compound, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, undergoes intramolecular cyclization in the presence of potassium hydroxide (B78521) to yield 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. mdpi.comresearchgate.net This transformation highlights how the propargylamine (B41283) backbone can be elaborated and then cyclized to create complex heterocyclic structures.
The thiophene moiety itself is a cornerstone in the synthesis of numerous heterocyclic systems. Thiophene derivatives are widely used as precursors for fused pyrimidines, thiazines, and other biologically relevant scaffolds. researchgate.netnih.gov The general reactivity of the thiophene ring, combined with the specific reaction pathways offered by the prop-2-yn-1-amine side chain, provides a powerful tool for synthetic chemists to generate novel heterocyclic libraries.
Table 1: Examples of Heterocyclic Synthesis from Thiophene Precursors This table is interactive. Click on the headers to sort.
| Precursor Type | Reaction | Resulting Heterocycle | Reference |
|---|---|---|---|
| Aminoacetylenic ketone containing thiophene | Base-catalyzed intramolecular cyclization | Pyrrol-3-one | mdpi.comresearchgate.net |
| 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate | Reaction with various amines | Quinazolines, Benzothiazoles, Thiadiazoles | researchgate.net |
| 2-aminothiophene derivative | Acylation and cyclization | Fused Pyrimidines and Thiazines | nih.gov |
Scaffold for Complex Molecular Architecture
Beyond being a simple precursor, the this compound structure serves as a fundamental scaffold upon which more intricate molecular architectures can be built. The term "scaffold" implies that the core structure is retained while peripheral modifications are made to achieve desired complexity and functionality.
The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives demonstrates how the thiophene-amine core can be integrated into larger molecules. mdpi.com In these syntheses, a substituted thiophen-2-amine is acylated with a nicotinic acid derivative, effectively using the thiophene-amine unit as a foundational piece for constructing potential fungicides. mdpi.com Similarly, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involves linking two thiophene units through an amide bond, showcasing the use of the thiophen-2-ylmethanamine part of the scaffold. nih.govbohrium.com
The propargylamine portion of the scaffold is also crucial, providing a reactive handle for extending the molecular framework. This dual reactivity—at the thiophene ring and at the alkyne—allows for stepwise or orthogonal synthetic strategies to build complex molecules with precisely controlled three-dimensional shapes and functionalities.
Applications in Coordination Chemistry: Ligand Design and Metal Complexation
The structure of this compound contains multiple potential donor atoms—the nitrogen of the secondary amine and the sulfur atom of the thiophene ring—making it an attractive candidate for use as a ligand in coordination chemistry. The ability of thiophene derivatives to form stable complexes with a wide range of metal ions is well-documented.
Thiophene-based Schiff bases, which can be conceptually derived from the amine portion of the target molecule, are known to coordinate with metals like Ni(II), Cu(II), Zn(II), and Ag(I). mdpi.comnih.gov In these complexes, coordination often occurs through the imine nitrogen and the thiophene sulfur atom. For example, ligands derived from the condensation of 2-thiophenecarboxaldehyde have been shown to act as bidentate (NS type) ligands, coordinating with metals to form complexes with geometries such as octahedral, square planar, and tetrahedral. derpharmachemica.comjocpr.com
Specifically, the amine in 2-thiophenemethylamine (B147629) has been used to synthesize Schiff base ligands that coordinate to Ag(I) ions. mdpi.com It is therefore highly probable that this compound could act as a bidentate or even a tridentate ligand, with the alkyne's π-system potentially participating in coordination to certain transition metals. This allows for the design of metal complexes with specific electronic and steric properties, which could have applications in catalysis or materials science.
Table 2: Metal Complexation with Thiophene-Containing Ligands This table is interactive. Click on the headers to sort.
| Metal Ion | Ligand Type | Coordination Atoms | Resulting Geometry | Reference |
|---|---|---|---|---|
| Ni(II), Zn(II) | Schiff base of 2-aminobenzamide (B116534) and thiophene-2-carbaldehyde (B41791) | N, O | Octahedral (Ni), Tetrahedral (Zn) | nih.gov |
| Fe(III), Ru(III), Co(II), Ni(II), Cu(II) | Hydrazone of thiophene-2-carbaldehyde | N, S | Octahedral | derpharmachemica.com |
| Pd(II), Zn(II), Cd(II), Hg(II) | Hydrazone of thiophene-2-carbaldehyde | N, S | Square Planar (Pd), Tetrahedral (Zn, Cd, Hg) | derpharmachemica.com |
| Ag(I) | Schiff base of 4-pyridinecarboxaldehyde (B46228) and 2-thiophenemethylamine | N (pyridinyl), N (imine) | Linear | mdpi.com |
Integration into Materials Science Research: Conjugated Systems and Organic Semiconductors (Conceptual Role)
Conceptually, this compound is an ideal building block for materials science, particularly in the field of organic electronics. Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic semiconductor research due to their excellent charge transport properties. nih.govresearchgate.net They are integral components in devices like organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govnih.gov
The thiophene ring in the molecule provides an electron-rich aromatic system that can be readily polymerized or incorporated into larger conjugated structures. The propargyl group offers a versatile point for extension and polymerization. For example, the alkyne can undergo coupling reactions (like Sonogashira or Glaser coupling) to create extended π-systems. The combination of the thiophene donor unit and the acetylene (B1199291) linker can be used to construct donor-acceptor (D-A) type materials, which are crucial for efficient charge separation in organic solar cells. nih.gov
The planarity of the thiophene ring promotes intermolecular π-π stacking, which is essential for efficient charge hopping between molecules in the solid state, leading to high charge carrier mobility. nih.gov By synthesizing polymers or oligomers from this compound derivatives, it is conceptually feasible to develop new organic semiconducting materials with tailored electronic properties.
Development of Molecular Probes and Chemical Tools (Conceptual Role)
The propargylamine moiety within this compound is a key functional group for the development of molecular probes and chemical tools. The terminal alkyne is one of the two critical functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." This reaction is known for its high efficiency, specificity, and biocompatibility.
This functionality allows the this compound scaffold to be easily conjugated to other molecules, such as biomolecules (peptides, proteins, DNA), fluorescent dyes, or affinity tags that have a complementary azide (B81097) group. A structurally related compound, 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide, is explicitly categorized as a terminal alkyne for use in conjugation chemistry. chemscene.com
Therefore, the thiophene portion of the molecule could be designed as a recognition element for a specific biological target or as a fluorescent reporter group, while the alkyne serves as a handle for covalent attachment. This conceptual application opens the door to creating targeted molecular probes for bioimaging, activity-based protein profiling, and drug delivery systems. The reliability and versatility of the click reaction make this compound a conceptually powerful platform for constructing sophisticated chemical biology tools.
Emerging Research Directions and Future Perspectives in the Chemistry of N Thiophen 2 Ylmethyl Prop 2 Yn 1 Amine
Expansion of Sustainable Synthetic Methodologies
The synthesis of propargylamines, including N-(thiophen-2-ylmethyl)prop-2-yn-1-amine, is traditionally achieved through multicomponent reactions, most notably the A³ (aldehyde-alkyne-amine) coupling reaction. nih.gov Future research is increasingly directed towards making these syntheses more environmentally benign and efficient, aligning with the principles of green chemistry.
Key research directions include:
Development of Heterogeneous Catalysts: A significant shift from homogeneous catalysts to solid-supported, heterogeneous catalysts is underway. For instance, a copper-functionalized metal-organic framework, MIL-101(Cr)-SB-Cu, has been successfully used as a reusable catalyst for A³ coupling reactions. nih.gov This approach offers advantages such as low catalyst loading, easy recovery by simple filtration, and consistent activity over multiple cycles. nih.govpnu.ac.ir
Solvent-Free Reaction Conditions: Performing reactions without a solvent, or "under solvent-free reaction conditions" (SFRC), minimizes volatile organic waste. nih.govpnu.ac.ir Efficient A³ coupling has been demonstrated using a copper(II)-thioamide combination as a heterogeneous catalyst under solvent-free conditions, affording high yields of the desired propargylamines. pnu.ac.ir
Energy Efficiency: Research is also exploring optimizations in reaction conditions, such as temperature, to reduce energy consumption. Studies have shown that for certain catalytic systems, optimal yields can be achieved at specific temperatures, with either lower or higher temperatures proving less effective. nih.gov
These sustainable methods represent a significant advancement over traditional syntheses, offering reduced environmental impact, cost-effectiveness, and operational simplicity.
Table 1: Comparison of Catalytic Systems for Sustainable Propargylamine (B41283) Synthesis
| Catalyst System | Substrates | Reaction Conditions | Key Advantages |
|---|---|---|---|
| MIL-101(Cr)-SB-Cu | Aldehydes, Amines, Alkynes | Toluene (reflux) or Solvent-free | High yields, low catalyst loading, reusability, gram-scale synthesis viability. nih.gov |
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound and related propargylamines are valuable intermediates for synthesizing more complex molecules, particularly nitrogen-containing heterocycles. pnu.ac.ir Future research will likely focus on discovering new catalytic transformations where this compound can serve as a key precursor.
Synthesis of Heterocyclic Scaffolds: Propargylamines are established precursors for a variety of heterocyclic compounds such as pyrroles, quinolines, and β-lactams. nih.govpnu.ac.ir For example, a related aminoacetylenic ketone, prepared from a propargylamine, undergoes base-catalyzed intramolecular cyclization to yield a 1,2-dihydro-3H-pyrrol-3-one derivative. researchgate.net This highlights the potential of the this compound backbone in constructing novel pyrrole-based structures.
In Situ Ligand Formation: An intriguing area of research involves the transformation of the amine itself during a reaction. In one study, the reaction of a related thiophene-containing imine with a silver(I) salt led to the unexpected cleavage of the imine bond, followed by the homo-coupling of the resulting thiophenemethylamine fragments to form a new imine ligand in situ. mdpi.com This Ag(I)-promoted homo-coupling of amines demonstrates a novel synthetic route for creating new imine derivatives that could be explored for this compound. mdpi.com
The exploration of these transformations expands the synthetic utility of the title compound, enabling access to a broader range of complex molecules with potential applications in medicinal chemistry and materials science.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the chemical behavior of molecules. For this compound, DFT can provide deep insights into its structural, electronic, and reactive properties.
Structural and Electronic Characterization: DFT calculations can accurately predict geometric parameters (bond lengths and angles), vibrational frequencies (IR spectra), and electronic properties. nih.govnih.gov Studies on similar thiophene-based structures have shown good agreement between theoretical calculations and experimental data from X-ray diffraction and spectroscopic techniques. nih.gov
Reactivity Prediction: Computational methods can identify reactive sites within a molecule. For instance, the analysis of local and global chemical activity parameters can determine the electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate intramolecular bonding and charge transfer interactions, which are crucial for understanding reaction mechanisms. nih.gov
Docking and Interaction Studies: Molecular docking simulations are used to predict the binding affinity and interaction patterns of a molecule with a biological target, such as a protein or enzyme. nih.govnih.gov This approach is vital in drug discovery for evaluating the potential of compounds like this compound as inhibitors or modulators of biological processes. nih.govnih.gov
Table 2: Applications of DFT in Analyzing Thiophene-Based Compounds
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| DFT/B3LYP | Optimized molecular geometry, local/global chemical activity parameters. nih.gov | Predicts the 3D structure and identifies reactive centers (electrophilic/nucleophilic sites). nih.gov |
| NBO Analysis | Intramolecular bonding, charge transfer, conjugative interactions. nih.gov | Provides insight into the electronic stability and internal electronic interactions. nih.gov |
Integration into Supramolecular Chemistry and Nanotechnology (Conceptual Role)
The unique structural features of this compound—a primary amine, a rigid alkyne linker, and an aromatic thiophene (B33073) ring—make it an attractive candidate for conceptual roles in supramolecular chemistry and nanotechnology.
Surface Functionalization and Self-Assembled Monolayers (SAMs): The primary amine group is a versatile functional handle for covalently attaching the molecule to surfaces. Amines readily react with activated esters or aldehydes on substrates like gold or silicon, enabling the formation of self-assembled monolayers (SAMs). ub.edu This could be used to modify the surface properties of materials, for instance, in the development of biosensors or biocompatible coatings.
Building Block for Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions to build larger, organized structures from molecular components. ub.edu The thiophene ring in this compound can participate in π-π stacking interactions, while the amine and alkyne groups can act as hydrogen bond donors and acceptors. These directed interactions could guide the self-assembly of the molecule into well-defined nanostructures such as wires, sheets, or vesicles.
Component in Nanomaterials: The integration of this molecule into nanomaterials, such as by functionalizing gold nanoparticles (GNPs), is a promising conceptual direction. The thiophene moiety possesses interesting electronic properties, and its incorporation onto nanoparticle surfaces could lead to new hybrid materials with applications in catalysis, diagnostics, or therapeutic delivery systems. ub.edu
While the direct application of this compound in these fields is still emerging, its molecular architecture provides a strong conceptual basis for its future exploration as a functional component in the design of advanced materials and supramolecular systems.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
| 4-methylbenzaldehyde |
| morpholine |
| phenylacetylene |
| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one |
| 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one |
| (E)-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanimine |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(thiophen-2-ylmethyl)prop-2-yn-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via propargylation of thiophen-2-ylmethanamine. Key protocols include:
- Copper-catalyzed coupling : Using Cu(I) catalysts in toluene, yielding ~21% (low efficiency but useful for functionalized derivatives) .
- One-pot diastereoselective synthesis : Achieves 95% yield under mild conditions (room temperature, no chromatographic purification). Critical parameters: stoichiometric control of propargyl bromide, inert atmosphere, and slow reagent addition to minimize side reactions .
- Optimization : Increase yield by adjusting catalyst loading (e.g., 5–10 mol% Cu(I)), solvent polarity (toluene vs. DCM), and reaction time (monitored via TLC).
Q. What spectroscopic techniques are recommended for characterizing N-(thiophen-2-ylmethyl)prop-2-yn-1-amine, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Key peaks include δ 2.29 ppm (terminal alkyne proton, J = 2.4 Hz) and δ 81.7/71.9 ppm (sp-hybridized carbons). Thiophene protons appear as a multiplet at δ 6.94–7.24 ppm .
- IR : Confirm alkyne C≡C stretch at ~2100–2260 cm⁻¹.
- Resolution of contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and compare to literature data. For example, alkyne proton splitting patterns may vary due to solvent effects; use deuterated solvents consistently .
Q. What safety precautions are critical when handling N-(thiophen-2-ylmethyl)prop-2-yn-1-amine in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent alkyne oxidation .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .
Advanced Research Questions
Q. How can computational methods like molecular docking be applied to predict the biological activity of N-(thiophen-2-ylmethyl)prop-2-yn-1-amine derivatives?
- Methodological Answer :
- Target selection : Prioritize enzymes with known propargylamine interactions (e.g., monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE)) .
- Docking workflow :
Prepare ligand structures (e.g., protonation states via MarvinSketch).
Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
Validate with kinetic assays (IC50 measurements) .
- Case study : Hybrid derivatives of this compound show dual AChE/MAO-B inhibition (IC50 ~0.35 μM and 43 nM, respectively) via π-π stacking and hydrogen bonding .
Q. What strategies are effective in analyzing reaction mechanisms for CO2 cyclocarboxylation involving N-(thiophen-2-ylmethyl)prop-2-yn-1-amine?
- Methodological Answer :
- Mechanistic probes :
Isotopic labeling (13CO2) to track carboxylation sites via 13C NMR .
Kinetic isotope effects (KIE) to identify rate-determining steps.
- Computational modeling : DFT calculations (e.g., Gaussian 09) to map transition states, focusing on diastereoselectivity driven by steric effects of the thiophene moiety .
Q. How do stereoelectronic effects influence the reactivity of N-(thiophen-2-ylmethyl)prop-2-yn-1-amine in transition metal-catalyzed reactions?
- Methodological Answer :
- Catalyst selection : Ti(O-iPr)4/EtMgBr systems exploit the alkyne’s electron-deficient nature, enabling selective C–N bond formation .
- Stereoelectronic analysis :
- The thiophene’s electron-rich sulfur atom stabilizes cationic intermediates via resonance.
- Alkyne π*-orbital alignment with metal d-orbitals dictates regioselectivity in cyclization .
Q. What stability challenges arise when storing N-(thiophen-2-ylmethyl)prop-2-yn-1-amine, and how can degradation be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
